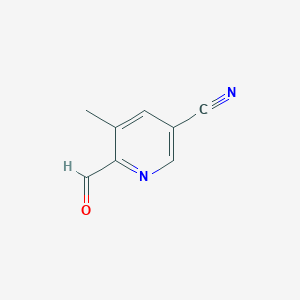

6-Formyl-5-methylnicotinonitrile

Beschreibung

6-Formyl-5-methylnicotinonitrile is a heterocyclic compound featuring a pyridine backbone substituted with a nitrile group, a methyl group at position 5, and a formyl group at position 6. This compound is structurally related to nicotinonitrile derivatives, which are widely studied as intermediates in pharmaceutical and agrochemical synthesis.

Eigenschaften

Molekularformel |

C8H6N2O |

|---|---|

Molekulargewicht |

146.15 g/mol |

IUPAC-Name |

6-formyl-5-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H6N2O/c1-6-2-7(3-9)4-10-8(6)5-11/h2,4-5H,1H3 |

InChI-Schlüssel |

COGCMRHSTZNRNK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CN=C1C=O)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Formyl-5-methylnicotinonitril kann durch verschiedene Verfahren erreicht werden. Ein üblicher Ansatz beinhaltet die Reaktion von 6-Methylnicotinat mit Brom und Natriumacetat in Eisessig, um 6-Tribrommethylnicotinat zu bilden. Dieser Zwischenstoff wird dann mit Natriumsulfit behandelt, um 6-Dibrommethylnicotinat zu ergeben, das anschließend mit Morpholin umgesetzt wird, um 6-Formylnicotinat zu erzeugen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Formyl-5-methylnicotinonitril beinhaltet typischerweise kontinuierliche Fließsynthesetechniken. Diese Verfahren bieten Vorteile wie geringere Rohstoffkosten, einen komfortablen Betrieb und eine hohe Ausbeute, was sie für die großtechnische Produktion geeignet macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Formyl-5-methylnicotinonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Formylgruppe kann zu einer Carbonsäure oxidiert werden.

Reduktion: Die Nitrilgruppe kann zu einem Amin reduziert werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Formyl- und Nitrilgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Katalysators verwendet.

Substitution: Reagenzien wie Natriummethoxid und Ammoniak können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte

Oxidation: 6-Formyl-5-methylnicotinsäure.

Reduktion: 6-Formyl-5-methylaminonicotinonitril.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Formyl-5-methylnicotinonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Wegen. Die Formyl- und Nitrilgruppen spielen eine entscheidende Rolle bei seiner Reaktivität und ermöglichen es ihm, an verschiedenen biochemischen Prozessen teilzunehmen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und Stoffwechselwege und Zellfunktionen beeinflussen.

Wirkmechanismus

The mechanism of action of 6-Formyl-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups play crucial roles in its reactivity, allowing it to participate in various biochemical processes. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural, functional, and safety differences between 6-Formyl-5-methylnicotinonitrile and analogous compounds:

Key Comparative Insights

Functional Group Reactivity: The formyl group in this compound and 5-Formyl Nicotinic Acid Methyl Ester enables participation in condensation reactions (e.g., Knoevenagel), but the nitrile in the former enhances stability compared to the ester . Nitro vs.

Biological Interactions: Fluorine in 6-Amino-5-fluoronicotinonitrile improves membrane permeability and metabolic resistance, whereas the methyl group in this compound may enhance lipophilicity . Amino groups (in 6-Amino-5-formylnicotinonitrile and others) facilitate hydrogen bonding, critical for target binding in drug candidates .

Research Findings and Gaps

- Synthetic Utility: The nitrile group in this compound is less reactive toward nucleophiles than the ester in 5-Formyl Nicotinic Acid Methyl Ester, making it preferable for stable intermediate synthesis .

- Data Limitations : Direct comparative studies on the target compound are scarce. Most inferences derive from substituent chemistry rather than empirical data.

- Contradictions : While nitro-substituted analogs are explicitly hazardous, the safety profile of the methyl- and formyl-substituted target compound remains underexplored .

Biologische Aktivität

6-Formyl-5-methylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H8N2O

- Molecular Weight : 148.16 g/mol

- IUPAC Name : 6-formyl-5-methylpyridine-2-carbonitrile

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the nitrile group may engage in hydrogen bonding, influencing the compound's binding affinity to target sites.

Biological Activities

- Antimicrobial Activity : Studies have shown that derivatives of nicotinonitrile exhibit antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A research team from ABC Institute evaluated the anticancer properties of this compound on various cancer cell lines. They reported that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values around 30 µM after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.